Indoline derivative 8
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Overview
Description
Indoline derivative 8 is a compound belonging to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogenous ring. Indoline derivatives are of significant interest in the field of drug discovery due to their unique structural and chemical properties . These compounds are known for their potential therapeutic applications, including anti-tumor, anti-bacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives typically involves the dearomatization of indoles. One common method is the oxidative dearomatization using hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) . Another approach involves the use of transition metal catalysts, such as palladium or iron, to facilitate the cyclization of indole precursors .
Industrial Production Methods: Industrial production of indoline derivatives often employs scalable and environmentally benign methods. For instance, the use of water as a solvent in the synthesis of indole derivatives has gained attention due to its non-toxic and eco-friendly nature . Additionally, the use of ionic liquids and nanoparticles as catalysts has been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Indoline derivative 8 undergoes various chemical reactions, including:
Oxidation: Oxidative dearomatization to form spirocyclic structures.
Reduction: Reduction of nitro groups to amines using reagents like titanium(III) chloride.
Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents (PIDA, PIFA), iron catalysts.
Reduction: Titanium(III) chloride in aqueous conditions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Spirocyclic indoline structures.
Reduction: Amino indoline derivatives.
Substitution: Halogenated or sulfonylated indoline derivatives.
Scientific Research Applications
Indoline derivative 8 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits significant biological activities, including anti-tumor and anti-bacterial properties.
Medicine: Potential therapeutic agent for the treatment of ischemic stroke, cancer, and bacterial infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of indoline derivative 8 involves its interaction with specific molecular targets and pathways:
Molecular Targets: Indoline derivatives can bind to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and exhibit neuroprotective effects.
Pathways Involved: These compounds can modulate inflammatory pathways by reducing the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparison with Similar Compounds
Indoline derivative 8 can be compared with other similar compounds, such as:
Indole Derivatives: Indole derivatives share a similar core structure but differ in their functional groups and biological activities.
Dihydroindoles: These compounds are structurally related to indolines but have different oxidation states and reactivity.
Benzofuroindolines: These compounds contain an additional fused ring, leading to distinct chemical and biological properties.
Uniqueness: this compound stands out due to its versatile chemical reactivity and broad range of biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C26H21F3N4O3 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-fluoro-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C26H21F3N4O3/c1-35-22-11-17-20(12-23(22)36-2)30-13-31-26(17)32-19-5-6-21-16(25(19)29)7-8-33(21)24(34)10-14-9-15(27)3-4-18(14)28/h3-6,9,11-13H,7-8,10H2,1-2H3,(H,30,31,32) |
InChI Key |
BJJFQLVMCHTWRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C4=C(C=C3)N(CC4)C(=O)CC5=C(C=CC(=C5)F)F)F)OC |
Origin of Product |
United States |
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